Cas no 1152832-76-2 (N-Ethyl-2,3-difluorobenzylamine)

N-Ethyl-2,3-difluorobenzylamine 化学的及び物理的性質
名前と識別子
-
- N-(2,3-Difluorobenzyl)ethanamine
- N-ethyl-2,3-difluoroBenzenemethanamine
- N-Ethyl-2,3-difluorobenzylamine
- N-[(2,3-difluorophenyl)methyl]ethanamine
- C9H11F2N
- 7266AJ
- TRA0008344
- SY014376
- Benzenemethanamine, N-ethyl-2,3-difluoro-
- ST24048269
-
- MDL: MFCD12147622
- インチ: 1S/C9H11F2N/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3
- InChIKey: NGXWXGQLUPFRHH-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C([H])C([H])=C([H])C=1C([H])([H])N([H])C([H])([H])C([H])([H])[H])F
計算された属性
- せいみつぶんしりょう: 171.08600
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- トポロジー分子極性表面積: 12
じっけんとくせい
- 密度みつど: 1.097±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 193.5±25.0 ºC (760 Torr),
- フラッシュポイント: 70.8±23.2 ºC,
- ようかいど: 微溶性(1.4 g/l)(25ºC)、
- PSA: 12.03000
- LogP: 2.46520
N-Ethyl-2,3-difluorobenzylamine セキュリティ情報
N-Ethyl-2,3-difluorobenzylamine 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
N-Ethyl-2,3-difluorobenzylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB526441-5 g |
N-Ethyl-2,3-difluorobenzylamine; . |
1152832-76-2 | 5g |
€470.40 | 2023-07-11 | ||
abcr | AB526441-250mg |
N-Ethyl-2,3-difluorobenzylamine; . |
1152832-76-2 | 250mg |
€135.60 | 2025-02-16 | ||
abcr | AB526441-5g |
N-Ethyl-2,3-difluorobenzylamine; . |
1152832-76-2 | 5g |
€490.80 | 2025-02-16 | ||
Crysdot LLC | CD12178010-10g |
N-(2,3-Difluorobenzyl)ethanamine |
1152832-76-2 | 95+% | 10g |
$421 | 2024-07-23 | |
eNovation Chemicals LLC | D256229-5g |
N-Ethyl-2,3-difluorobenzylamine |
1152832-76-2 | 97% | 5g |
$612 | 2024-05-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1512152-1g |
N-(2,3-difluorobenzyl)ethanamine |
1152832-76-2 | 98% | 1g |
¥1050.00 | 2024-08-09 | |
1PlusChem | 1P000H06-1g |
Benzenemethanamine, N-ethyl-2,3-difluoro- |
1152832-76-2 | 97% | 1g |
$211.00 | 2025-02-18 | |
abcr | AB526441-1 g |
N-Ethyl-2,3-difluorobenzylamine; . |
1152832-76-2 | 1g |
€197.40 | 2023-07-11 | ||
eNovation Chemicals LLC | D690825-5g |
N-Ethyl-2,3-difluorobenzylamine |
1152832-76-2 | 97% | 5g |
$290 | 2024-07-20 | |
abcr | AB526441-250 mg |
N-Ethyl-2,3-difluorobenzylamine; . |
1152832-76-2 | 250MG |
€133.40 | 2023-07-11 |
N-Ethyl-2,3-difluorobenzylamine 関連文献
-
1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
N-Ethyl-2,3-difluorobenzylamineに関する追加情報
Professional Introduction to N-Ethyl-2,3-difluorobenzylamine (CAS No. 1152832-76-2)
N-Ethyl-2,3-difluorobenzylamine, a compound with the chemical identifier CAS No. 1152832-76-2, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amine derivatives and exhibits unique structural and chemical properties that make it a promising candidate for various applications in medicinal chemistry and drug design.
The molecular structure of N-Ethyl-2,3-difluorobenzylamine consists of a benzylamine backbone substituted with two fluorine atoms at the 2 and 3 positions. This substitution pattern introduces electron-withdrawing effects, which can influence the compound's reactivity, solubility, and interaction with biological targets. The presence of the ethyl group at the nitrogen atom further enhances its versatility, allowing for further functionalization and derivatization.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. N-Ethyl-2,3-difluorobenzylamine is no exception and has been explored in several research studies for its potential applications in the development of novel therapeutic agents. Its unique structural features make it an attractive scaffold for designing molecules with specific biological activities.
One of the most compelling aspects of N-Ethyl-2,3-difluorobenzylamine is its role as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its reactivity to develop derivatives with enhanced binding affinity and selectivity towards various biological targets. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in cancer metabolism, making them potential candidates for further development as anticancer agents.
The fluorine atoms in the structure of N-Ethyl-2,3-difluorobenzylamine play a crucial role in modulating the compound's electronic properties. These atoms can influence both the electronic distribution within the molecule and its interactions with biological targets. This has led to investigations into how fluorine substitution can be used to optimize drug-like properties such as lipophilicity, solubility, and metabolic stability. The results of these studies have provided valuable insights into the design of next-generation pharmaceuticals.
Moreover, N-Ethyl-2,3-difluorobenzylamine has been explored in the context of central nervous system (CNS) drug development. Its ability to cross the blood-brain barrier makes it a potential candidate for treating neurological disorders. Preliminary studies have indicated that derivatives of this compound may exhibit neuroprotective properties, opening up new avenues for research in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of N-Ethyl-2,3-difluorobenzylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and flow chemistry techniques, have been employed to enhance the efficiency of its production. These advancements have not only improved the accessibility of the compound but also paved the way for scalable manufacturing processes suitable for industrial applications.
In conclusion, N-Ethyl-2,3-difluorobenzylamine (CAS No. 1152832-76-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable building block for developing novel therapeutic agents. The ongoing research into this compound highlights its potential in addressing various medical challenges, particularly in oncology and neurology. As our understanding of fluorinated compounds continues to grow, it is likely that N-Ethyl-2,3-difluorobenzylamine will play an increasingly important role in future drug discovery efforts.
1152832-76-2 (N-Ethyl-2,3-difluorobenzylamine) 関連製品
- 906645-41-8(N-Methyl-2,3-difluorobenzylamine)
- 69875-87-2(benzyl(2-fluorophenyl)methylamine)
- 64567-25-5(ethyl[(2-fluorophenyl)methyl]amine)
- 1805713-96-5(Ethyl 2-(2-chloropropanoyl)-6-hydroxybenzoate)
- 1805119-92-9(2-Bromo-3,6-difluorobenzyl bromide)
- 676634-58-5(FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL-)
- 1797881-40-3(N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methylpyrazole-4-sulfonamide)
- 1443354-19-5(2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol)
- 2171347-60-5(3-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopentane-1-carboxylic acid)
- 205810-04-4(ethyl 4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoate)
